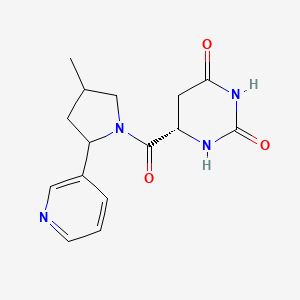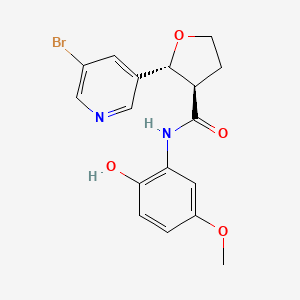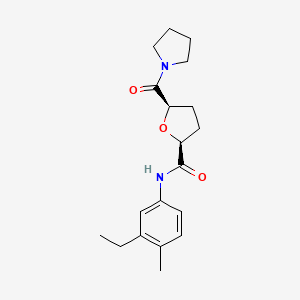
(6S)-6-(4-methyl-2-pyridin-3-ylpyrrolidine-1-carbonyl)-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-6-(4-methyl-2-pyridin-3-ylpyrrolidine-1-carbonyl)-1,3-diazinane-2,4-dione is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in medicinal chemistry. The compound is also known as MPDP and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of MPDP is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. MPDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MPDP has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
MPDP has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in various animal models, suggesting that it may have potential therapeutic applications for inflammatory and neurodegenerative diseases. MPDP has also been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating that it may have potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPDP has several potential advantages for lab experiments. The compound is relatively stable and can be synthesized in large quantities with high purity. MPDP is also relatively easy to administer to animal models, either orally or via injection. However, there are also some limitations to the use of MPDP in lab experiments. The compound has a relatively short half-life in vivo, which may limit its effectiveness in certain applications. Additionally, the mechanism of action of MPDP is not fully understood, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on MPDP. One area of interest is the development of novel drug delivery systems based on MPDP, which could improve the efficacy and bioavailability of existing drugs. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of MPDP, which could lead to the development of new therapeutic targets. Finally, the potential use of MPDP in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, is an area of active research.
Métodos De Síntesis
The synthesis of MPDP involves the reaction of 1,3-diazinane-2,4-dione with 4-methyl-2-pyridin-3-ylpyrrolidine-1-carboxylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst, typically under reflux conditions. The yield of MPDP can be optimized by adjusting the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
MPDP has been studied extensively for its potential applications in medicinal chemistry. The compound has been shown to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective activities. MPDP has also been investigated for its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier and target specific tissues.
Propiedades
IUPAC Name |
(6S)-6-(4-methyl-2-pyridin-3-ylpyrrolidine-1-carbonyl)-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-9-5-12(10-3-2-4-16-7-10)19(8-9)14(21)11-6-13(20)18-15(22)17-11/h2-4,7,9,11-12H,5-6,8H2,1H3,(H2,17,18,20,22)/t9?,11-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIQVQDFTRJVNR-ZYXZCXLHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)C2CC(=O)NC(=O)N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(N(C1)C(=O)[C@@H]2CC(=O)NC(=O)N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]-(4-thiophen-2-ylpiperazin-1-yl)methanone](/img/structure/B7341205.png)
![(1R,2S)-N-[[4-fluoro-2-(methylsulfanylmethyl)phenyl]methyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B7341213.png)
![[(2R,6R)-4-benzyl-6-methylmorpholin-2-yl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7341226.png)

![[4-(methoxymethyl)-4-methylpiperidin-1-yl]-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanone](/img/structure/B7341240.png)
![[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]-[2-(1,2,4-oxadiazol-3-yl)morpholin-4-yl]methanone](/img/structure/B7341242.png)

![(2R,3R)-N-[(1-benzylcyclohexyl)methyl]-2-(2-ethylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7341264.png)
![[(1R,2R)-2-(2-methylphenyl)cyclopropyl]-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7341281.png)
![[(2S,5R)-5-(4-cyclopropyl-2,3-dihydroquinoxaline-1-carbonyl)oxolan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7341288.png)

![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]furo[3,2-c]pyridine-4-carboxamide](/img/structure/B7341301.png)
![(2R,3R)-N-[[3-(methylsulfanylmethyl)phenyl]methyl]-3-phenyl-1,4-dioxane-2-carboxamide](/img/structure/B7341304.png)
![[(2S,6S)-4-benzyl-6-methylmorpholin-2-yl]-[4-[2-hydroxypropyl(methyl)amino]piperidin-1-yl]methanone](/img/structure/B7341306.png)
